5-Fluoro-4-formyl-3-methoxyphenylboronic acid

Catalog No.
S6585444
CAS No.
2633633-50-6
M.F
C8H8BFO4
M. Wt
197.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-formyl-3-methoxyphenylboronic acid

CAS Number

2633633-50-6

Product Name

5-Fluoro-4-formyl-3-methoxyphenylboronic acid

IUPAC Name

(3-fluoro-4-formyl-5-methoxyphenyl)boronic acid

Molecular Formula

C8H8BFO4

Molecular Weight

197.96 g/mol

InChI

InChI=1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3

InChI Key

XGNSMPCOHBPAGK-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O

5-Fluoro-4-formyl-3-methoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, a formyl group, and a methoxy substituent on a phenyl ring. Its molecular formula is C8H8BFO3, and it has a molecular weight of approximately 183.96 g/mol. The compound's structure features a fluorine atom at the para position relative to the boronic acid group, which influences its reactivity and biological properties.

Due to the lack of specific research on 5F4F3MBA, a mechanism of action cannot be determined.

As with any unknown compound, it is advisable to handle 5F4F3MBA with caution until proper safety data is available. Boronic acids can be irritants and may react with some chemicals. Aldehydes can also be irritating and potentially harmful if inhaled or ingested [, ].

, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles like halides or triflates. The presence of both the formyl and methoxy groups enhances its reactivity, making it suitable for synthesizing complex organic molecules.

The synthesis of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid can be achieved through several methods:

  • Borylation Reactions: Utilizing boron reagents in combination with transition metal catalysts to introduce the boronic acid functionality.
  • Formylation: The introduction of the formyl group can be accomplished via Vilsmeier-Haack reaction or other formylation techniques.
  • Functional Group Transformations: Starting from commercially available precursors, selective transformations can yield the desired compound.

A detailed method includes dissolving starting materials in an alkaline solvent, followed by purification steps involving acidification to isolate the boronic acid .

5-Fluoro-4-formyl-3-methoxyphenylboronic acid finds applications in:

  • Organic Synthesis: As a versatile building block in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of functional materials through polymerization reactions.
  • Bioconjugation: For labeling biomolecules due to its reactive boronic acid functionality.

Interaction studies involving 5-Fluoro-4-formyl-3-methoxyphenylboronic acid focus on its ability to form complexes with various biological targets. These studies often utilize techniques like:

  • NMR Spectroscopy: To observe binding interactions with proteins or nucleic acids.
  • Enzyme Assays: To evaluate inhibitory effects on specific enzymes.

Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 5-Fluoro-4-formyl-3-methoxyphenylboronic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-methoxyphenylboronic acidC8H8BFO3Lacks formyl group; used in similar coupling reactions
3-Fluoro-4-methoxyphenylboronic acidC8H8BFO3Different substitution pattern affecting reactivity
3,5-Dimethyl-4-methoxyphenylboronic acidC10H13BOMeO3Additional methyl groups enhance lipophilicity
2-Thiopheneboronic AcidC6H7BSContains sulfur; used in diverse synthetic applications

The uniqueness of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid lies in its specific combination of functional groups, which provides distinct reactivity profiles and potential biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.0499671 g/mol

Monoisotopic Mass

198.0499671 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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